

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Cat. No.:	B3030489

[Get Quote](#)

An In-Depth Technical Guide to **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a significant portion of approved pharmaceuticals.^{[1][2]} This guide focuses on **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**, a specialized pyridine derivative that combines three key structural motifs: a pyridine core, a trifluoroethoxy group, and an iodine substituent. This combination makes it a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

The pyridine ring is a well-established scaffold known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a 2-(2,2,2-trifluoroethoxy) group can significantly modulate the physicochemical properties of the parent molecule. The trifluoroethoxy moiety is known to enhance lipophilicity, improve metabolic stability, and alter the electronic nature of the aromatic system, which can be crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.^{[3][4][5]} Furthermore, the iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

This document provides a comprehensive technical overview of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic strategy with detailed protocols, and explore its potential applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine** are summarized in the table below. These identifiers are crucial for sourcing, characterization, and regulatory purposes.

Property	Value	Source(s)
IUPAC Name	3-iodo-2-(2,2,2-trifluoroethoxy)pyridine	Alfa Aesar
CAS Number	912761-82-1	[3][4]
Molecular Formula	C ₇ H ₅ F ₃ INO	Alfa Aesar
Molecular Weight	303.02 g/mol	Alfa Aesar
Canonical SMILES	C1=CC(=C(N=C1)OCC(F)(F)F)I	[3]
InChI Key	GUUWZDBHSBLCBA-UHFFFAOYSA-N	Alfa Aesar

Synthesis and Mechanism

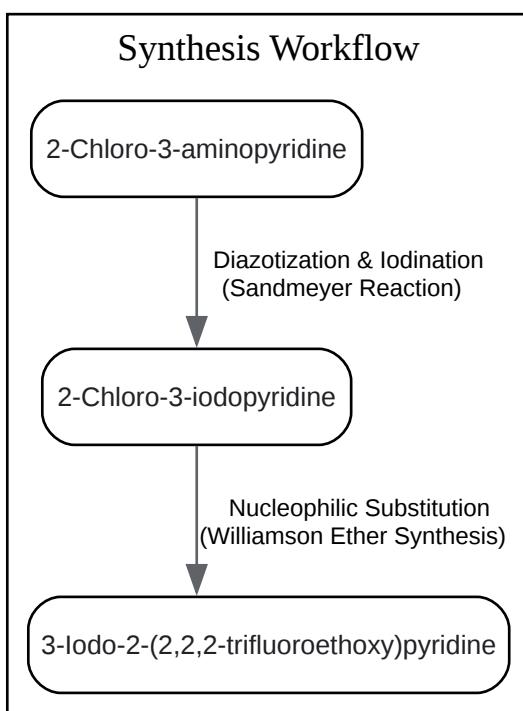
As of the writing of this guide, a detailed, peer-reviewed synthesis of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine** has not been prominently published. However, based on established principles of organic chemistry and known transformations of pyridine derivatives, a logical and efficient synthetic route can be proposed. This approach is designed to be a self-validating system, with clear checkpoints for verifying the progression of the reaction sequence.

Proposed Synthetic Strategy

The most plausible synthetic pathway involves a two-step process starting from a commercially available or readily synthesized precursor, 2-Chloro-3-hydroxypyridine. The strategy is as follows:

- Nucleophilic Aromatic Substitution (SNAr): Introduction of the 2,2,2-trifluoroethoxy group onto the pyridine ring by reacting 2-chloro-3-iodopyridine with 2,2,2-trifluoroethanol.
- Electrophilic Iodination: Introduction of the iodine atom at the 3-position of the 2-(2,2,2-trifluoroethoxy)pyridine intermediate.

Alternatively, a more convergent synthesis would involve the iodination of a pre-formed 2-(2,2,2-trifluoroethoxy)pyridine. However, controlling the regioselectivity of iodination can be challenging. A more robust approach starts with a precursor where the halogen at the 2-position can be selectively substituted, followed by a directed iodination. A highly plausible route begins with 2-chloro-3-aminopyridine, which allows for the sequential introduction of the desired functionalities.



[Click to download full resolution via product page](#)

*Proposed synthetic workflow for **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**.*

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Chloro-3-iodopyridine

This step utilizes a Sandmeyer-type reaction, a classic and reliable method for converting an amino group on an aromatic ring into a halide.

Protocol:

- To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable acidic medium (e.g., 4 M HCl), cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.
- Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the nitrogen evolution ceases.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Causality and Validation: The acidic environment is necessary for the formation of nitrous acid *in situ*, which then reacts with the amino group to form the diazonium salt. The low temperature

stabilizes this intermediate. The success of this step can be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of the purified product, which should show the disappearance of the amino group signals and the appearance of a new aromatic proton pattern consistent with the 2-chloro-3-iodopyridine structure.

Step 2: Synthesis of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**

This step is a Williamson ether synthesis, a type of nucleophilic aromatic substitution, where the trifluoroethoxide anion displaces the chloride at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the iodine at the 3-position activate the 2-position for nucleophilic attack.

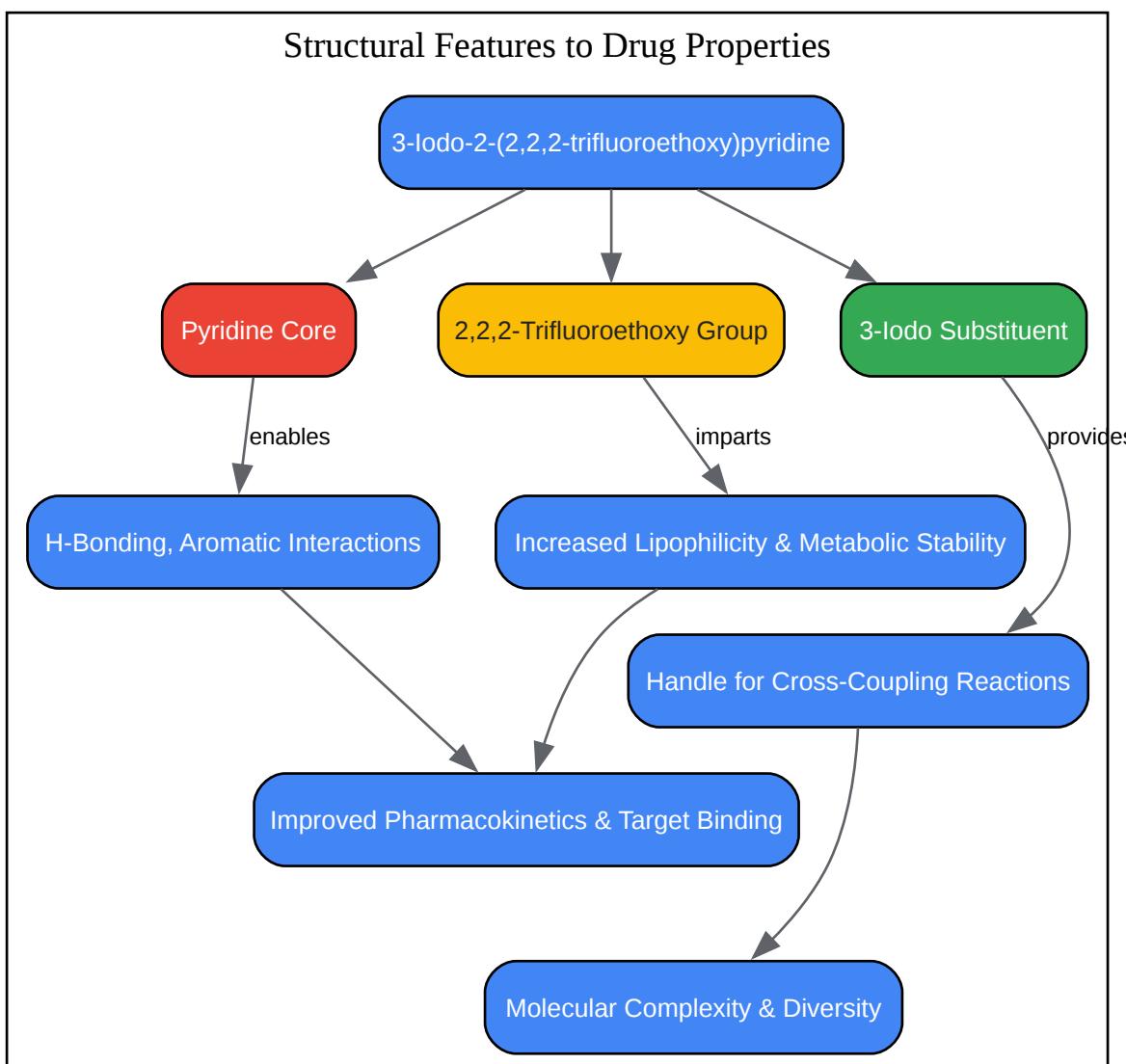
Protocol:

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 2,2,2-trifluoroethanol (2.0-3.0 eq) to a suitable anhydrous solvent (e.g., THF or DMF).
- Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
- Add 2-chloro-3-iodopyridine (1.0 eq) dissolved in a minimal amount of the anhydrous solvent to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and carefully quench with water.
- Extract the product with ethyl acetate or another suitable organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by column chromatography on silica gel to yield **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**.

Causality and Validation: The use of an inert atmosphere and anhydrous conditions is crucial as sodium hydride reacts violently with water. The strong base deprotonates the trifluoroethanol to generate the nucleophilic alkoxide. Heating is typically required to overcome the activation energy for the SNAr reaction. The final product's identity and purity should be rigorously confirmed by ^1H NMR, ^{13}C NMR, ^{19}F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Development

The unique structural features of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine** make it a highly attractive building block for the synthesis of novel drug candidates. Its utility stems from the synergistic effects of its three core components.



[Click to download full resolution via product page](#)

Contribution of structural features to drug development potential.

- The Pyridine Scaffold: The pyridine ring is a bioisostere of benzene and is found in numerous drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π -stacking interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1][2]
- Impact of the 2-(2,2,2-trifluoroethoxy) Moiety: Fluorinated groups are widely used to enhance the pharmacological profile of drug candidates.[6][7] The trifluoroethoxy group, in particular, can:
 - Increase Lipophilicity: This can improve membrane permeability and cellular uptake.[4]
 - Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[3]
 - Modulate Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, affecting its binding characteristics and solubility.
- Utility of the 3-Iodo Group: The iodine atom is an exceptionally useful functional group in synthetic chemistry. It serves as a versatile handle for introducing further molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as:
 - Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
 - Sonogashira Coupling: To introduce alkyne functionalities.
 - Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
 - Heck Coupling: To append alkene groups.

This synthetic versatility allows for the rapid generation of diverse libraries of compounds from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization in drug discovery programs.

Safety and Handling

While a specific material safety data sheet (MSDS) for **3-*Iodo-2-(2,2,2-trifluoroethoxy)pyridine*** should be consulted, general precautions for handling halogenated and fluorinated aromatic compounds should be followed:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

Conclusion

3-*Iodo-2-(2,2,2-trifluoroethoxy)pyridine* is a strategically designed chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a property-modulating trifluoroethoxy group, and a synthetically versatile iodo substituent makes it a powerful tool for the construction of novel and complex molecular architectures. While detailed synthetic and application data in the public domain is limited, the established principles of organic synthesis and medicinal chemistry strongly support its utility. This guide provides a solid foundation for researchers and scientists looking to leverage this promising building block in their pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030489#3-iodo-2-2-2-trifluoroethoxy-pyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com